molecular formula C20H13N3O4 B2495029 4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887883-08-1

4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2495029
CAS No.: 887883-08-1
M. Wt: 359.341
InChI Key: PBPWAQBGDBTDFX-UHFFFAOYSA-N
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Description

4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound that contains a benzoyl group, a furan ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 2-(furan-2-yl)-1,3,4-oxadiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzyl-substituted derivatives.

    Substitution: Various substituted oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins by binding to ribosomal subunits. In anticancer applications, it could induce apoptosis in cancer cells by interacting with DNA or specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzoylphenylurea: Known for its insecticidal properties.

    Furan-2-carboxamide: Exhibits antimicrobial activity.

    Oxadiazole derivatives: Widely studied for their diverse biological activities.

Uniqueness

Its ability to undergo multiple types of chemical reactions also makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4/c24-17(13-5-2-1-3-6-13)14-8-10-15(11-9-14)18(25)21-20-23-22-19(27-20)16-7-4-12-26-16/h1-12H,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPWAQBGDBTDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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